Tributyl borate-10B
Overview
Description
Tributyl borate-10B, also known as Tributoxyborane-10B, is an organoboron compound . It has a linear formula of [CH3(CH2)3O]3^10B . The CAS Number is 207742-80-1 .
Synthesis Analysis
Tributyl borate is often used as a reagent in organic synthesis for the preparation of various boronic acid derivatives . These derivatives are widely used in Suzuki coupling reactions in the synthesis of biaryls and other organic molecules .Molecular Structure Analysis
The molecular weight of this compound is 230.15 . Its InChI string is 1S/C12H27BO3/c1-4-7-10-14-13 (15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i13-1 .Chemical Reactions Analysis
Tributyl borate is known to hydrolyze rapidly . It is often used as a catalyst in the formation of dihydropyrimidinones under solvent-free microwave-assisted conditions .Physical and Chemical Properties Analysis
This compound has a refractive index of n20/D 1.408 (lit.) . It has a boiling point of 230-235 °C (lit.) and a melting point of -70 °C (lit.) . The density of this compound is 0.85 g/mL at 25 °C (lit.) .Scientific Research Applications
Improved Stability of Lithium Cobalt Oxide Batteries
Tributyl borate has been identified as a novel electrolyte additive that enhances the stability of LiCoO2 cathodes, particularly when operating at high charging-cutoff voltages. The addition of Tributyl borate leads to the formation of a uniform, stable, and low-resistance cathode solid electrolyte interphase (CEI) on the LiCoO2 surface, significantly improving the cyclic stability and discharge capability of the cathode. This advancement is crucial for the development of more efficient and durable lithium-ion batteries, offering an 85.2% capacity retention after 120 cycles, a substantial improvement over the 37.7% retention without Tributyl borate (Qin et al., 2018).
Enhanced Performance of High-Voltage Cathodes
Similarly, Tributyl borate is studied for its protective qualities in improving the interfacial stability of high-voltage LiNi0.5Mn1.5O4 cathodes. The application of Tributyl borate in the electrolyte results in superior capacity retention and discharge capabilities under elevated temperatures, highlighting its potential to significantly enhance the performance and longevity of lithium-ion batteries (Tao Huang et al., 2019).
Boron Neutron Capture Therapy (BNCT)
Tributyl borate-10B also finds applications in medical research, particularly in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment method. BNCT relies on the nuclear reaction that occurs when boron-10 is irradiated with low-energy thermal neutrons, producing high linear energy transfer particles that selectively destroy cancer cells. While the study did not specifically mention this compound, the use of boron compounds in BNCT is well-documented, underscoring the importance of boron agents in advancing cancer treatment (R. Barth et al., 2005).
Tribological Applications
Research into the tribological properties of borate compounds, including Tributyl borate, reveals their potential as effective lubricant additives. These studies demonstrate the ability of borate-based additives to enhance the wear resistance and friction-reducing capabilities of lubricants, indicating their significance in industrial applications and machinery maintenance (Chuanli Zhao et al., 2014).
Mechanism of Action
Target of Action
Tributyl borate-10B is an organoboron compound Organoboron compounds are often used as reagents in organic synthesis for the preparation of various boronic acid derivatives .
Mode of Action
It is known that organoboron compounds like this compound can form boron-nitrogen (bn) coordination complexes or bn ammonium complexes . These complexes can improve the hydrolytic stability of borate ester and promote load-carrying abilities, friction-reducing, and anti-wear properties .
Biochemical Pathways
Boronic acid derivatives, which can be prepared using organoboron compounds like this compound, are widely used in suzuki coupling reactions in the synthesis of biaryls and other organic molecules .
Pharmacokinetics
It has a molecular weight of 230.15 , a boiling point of 230-235 °C , and a density of 0.85 g/mL at 25 °C .
Result of Action
It is known that the addition of this compound can improve the hydrolytic stability of borate ester and promote load-carrying abilities, friction-reducing, and anti-wear properties .
Action Environment
It is known that the hydrolytic stability and tribological properties of bn complexes (formed by organoboron compounds like this compound) can be promoted with the extension of the carbon chain of the added amine .
Safety and Hazards
Tributyl borate-10B is moderately toxic by ingestion and intraperitoneal routes . It is an eye irritant and is flammable when exposed to heat, flame, or oxidizers . To fight fire, use foam, CO2, or dry chemical . When heated to decomposition or on contact with acid or acid fumes, it can emit toxic fumes .
Properties
IUPAC Name |
tributyl borate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i13-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQXXHMEBUOXRP-HSGWXFLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCC)(OCCCC)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[10B](OCCCC)(OCCCC)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583698 | |
Record name | Tributyl (~10~B)borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207742-80-1 | |
Record name | Tributyl (~10~B)borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri-n-butylborate [10B] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.